molecular formula C14H15N3O B1669363 Ampalex CAS No. 154235-83-3

Ampalex

Katalognummer: B1669363
CAS-Nummer: 154235-83-3
Molekulargewicht: 241.29 g/mol
InChI-Schlüssel: ANDGGVOPIJEHOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ampalex, also known as CX-516, is a benzylpiperidine AMPA receptor potentiator. It is classified as an ampakine and nootropic compound that acts as an AMPA receptor positive allosteric modulator. This compound was developed by Cortex Pharmaceuticals in collaboration with Shire and Servier. It has been investigated for its potential use in treating Alzheimer’s disease, attention deficit hyperactivity disorder, and other neurological disorders .

Wissenschaftliche Forschungsanwendungen

Chemistry

Ampalex serves as a reference compound in the development of new ampakine drugs with enhanced potency and selectivity. Its well-characterized pharmacological properties make it a valuable tool in drug discovery.

Biology

In biological research, this compound is utilized to study:

  • Synaptic Plasticity : The compound's ability to enhance synaptic transmission makes it instrumental in understanding mechanisms underlying learning and memory.
  • Neuroprotective Effects : Studies have shown that this compound can protect neurons from excitotoxic damage, making it relevant for neurodegenerative disease research.

Medicine

This compound has been investigated for its potential therapeutic applications in various neurological disorders:

  • Alzheimer's Disease : Clinical trials have explored its efficacy in improving cognitive function in patients with dementia .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Research indicates that this compound may help enhance attention and cognitive performance .
  • Schizophrenia : The compound has shown promise in treating cognitive impairments associated with schizophrenia .

Case Studies

  • Cognitive Performance in Healthy Volunteers :
    • A clinical trial assessed the effects of this compound on cognitive performance in both young and aged volunteers. Results indicated improvements in memory tasks, supporting its potential as a cognitive enhancer .
  • Treatment of Schizophrenia :
    • In animal models of schizophrenia, this compound demonstrated significant improvements in cognitive deficits associated with the disorder. This effect was mediated through enhanced glutamatergic signaling .
  • Alzheimer's Disease Clinical Trials :
    • Research involving patients with Alzheimer's disease showed that treatment with this compound resulted in measurable improvements in cognitive function compared to placebo controls .

Wirkmechanismus

Target of Action

Ampalex, also known as CX516, is a benzylpiperidine AMPAkine . Its primary target is the AMPA receptor (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor), a type of ionotropic glutamate receptor . The AMPA receptor plays a crucial role in synaptic transmission and plasticity in the central nervous system .

Mode of Action

This compound acts as a positive allosteric modulator of the AMPA receptor . It enhances the function of glutamate, the primary excitatory neurotransmitter in the brain, when it binds allosterically to the AMPA receptor channel complex . This modulation results in a slower receptor deactivation, a longer open time, slower excitatory postsynaptic potential (EPSP) decay, and improvement of hippocampal long-term potentiation (LTP) .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve glutamatergic neurotransmission . By enhancing the function of glutamate at the AMPA receptor, this compound modulates fast synaptic plasticity and memory processes . This modulation can lead to downstream effects such as improved cognitive function, particularly in models of conditions like Alzheimer’s disease and schizophrenia .

Pharmacokinetics

It’s known that the compound has a relatively short half-life of about 45 minutes , which may impact its bioavailability and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of glutamatergic neurotransmission. This enhancement can lead to improved synaptic plasticity and memory processes . At the cellular level, this compound’s modulation of AMPA receptors can result in longer receptor open times and slower EPSP decay, potentially leading to enhanced neuronal communication .

Action Environment

These can include factors such as pH, temperature, and the presence of other substances that can interact with the drug

Biochemische Analyse

Biochemical Properties

Ampalex acts as a positive allosteric modulator of AMPA receptors. This means that it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor’s response to glutamate. By doing so, this compound increases the amplitude and duration of excitatory postsynaptic currents. The primary biomolecules that this compound interacts with are the AMPA receptors themselves, which are composed of various subunits (GluA1-GluA4). These interactions enhance synaptic transmission and plasticity, which are critical for cognitive functions .

Cellular Effects

This compound has been shown to influence various cellular processes. In neurons, it enhances synaptic transmission by increasing the activity of AMPA receptors. This leads to improved synaptic plasticity, which is essential for learning and memory. Additionally, this compound has been found to affect cell signaling pathways, including those involved in long-term potentiation (LTP), a process that strengthens synaptic connections. By modulating these pathways, this compound can influence gene expression and cellular metabolism, ultimately improving cognitive function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AMPA receptors and enhancing their response to glutamate. This positive allosteric modulation increases the flow of ions through the receptor channels, leading to a more robust excitatory postsynaptic potential. This compound does not directly activate the receptors but rather enhances their sensitivity to glutamate. This results in increased synaptic transmission and plasticity, which are crucial for cognitive processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged use due to receptor desensitization. Studies have shown that while this compound can enhance cognitive function in the short term, its long-term effects may be limited by the adaptive responses of the neurons. Additionally, the stability and degradation of this compound can affect its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function without significant adverse effects. At higher doses, the compound can lead to excitotoxicity, a condition where excessive stimulation of neurons leads to cell damage or death. This threshold effect highlights the importance of careful dosage management in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. The primary enzymes involved in its metabolism are cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. The metabolic pathways of this compound can influence its efficacy and safety, as the accumulation of certain metabolites may lead to adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to reach its target receptors in the brain. Once inside the brain, this compound can interact with AMPA receptors on the surface of neurons. The distribution of this compound within the brain can affect its efficacy, as regions with higher concentrations of AMPA receptors may respond more robustly to the compound .

Subcellular Localization

This compound primarily localizes to the synaptic cleft, where it interacts with AMPA receptors on the postsynaptic membrane. This localization is crucial for its function, as it allows this compound to modulate synaptic transmission directly. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments or organelles can influence its activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ampalex involves the reaction of quinoxaline derivatives with piperidine. The key steps include:

    Formation of Quinoxaline Derivative: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound.

    Acylation Reaction: The quinoxaline derivative undergoes acylation with piperidine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ampalex undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline core, leading to different analogs.

    Substitution: Substitution reactions on the quinoxaline ring can introduce various functional groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are performed using reagents like chlorine, bromine, and nitric acid.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit distinct pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Ampalex is part of the ampakine class of compounds, which includes several other notable members:

    CX-546: Another ampakine with similar properties but different potency and selectivity.

    CX-614: Known for its higher potency compared to this compound.

    Farampator (CX-691): Exhibits greater efficacy and longer duration of action.

    CX-717: A more potent and selective ampakine currently in clinical trials.

This compound is unique due to its well-characterized pharmacological profile and extensive use as a reference compound in research. Its relatively low potency and short half-life compared to newer ampakines highlight the advancements in this class of compounds .

Biologische Aktivität

Ampalex, also known as CX516, is a compound classified as an AMPA receptor potentiator . It belongs to a class of drugs called ampakines , which selectively modulate the activity of AMPA receptors in the brain. This modulation enhances synaptic plasticity, which is crucial for learning and memory processes. The compound has garnered attention for its potential therapeutic applications in cognitive enhancement, neuroprotection, and treatment of various neurological disorders.

This compound operates by binding allosterically to AMPA receptors, leading to several important effects:

  • Slowed Receptor Deactivation : This prolongs the duration of receptor activation, enhancing excitatory neurotransmission.
  • Improved Long-Term Potentiation (LTP) : LTP is a process that strengthens synapses based on recent patterns of activity, essential for memory formation.
  • Increased Glutamate Functionality : By facilitating glutamate binding, this compound enhances synaptic efficacy and plasticity .

Table 1: Mechanistic Effects of this compound

MechanismDescription
Allosteric ModulationEnhances AMPA receptor activity
Slowed DeactivationProlongs excitatory postsynaptic potentials (EPSPs)
LTP EnhancementFacilitates memory and learning processes
Glutamate FunctionalityIncreases synaptic transmission

Cognitive Enhancement

Research indicates that this compound has significant cognitive-enhancing properties. In preclinical studies, it has demonstrated the ability to improve memory and learning in various animal models. For instance, studies involving the radial arm maze and novel object recognition tasks have shown that this compound-treated animals perform better than controls .

Neuroprotective Effects

This compound exhibits neuroprotective properties by counteracting excitotoxicity—a process where excessive stimulation by neurotransmitters leads to neuronal injury and death. This effect is particularly relevant in conditions such as Alzheimer’s disease and other neurodegenerative disorders. The compound's ability to enhance BDNF (brain-derived neurotrophic factor) levels further supports neuronal survival and growth .

Case Studies

  • Cognitive Impairment in Schizophrenia : In a study involving animal models of schizophrenia, this compound was shown to ameliorate cognitive deficits associated with the condition. The treatment led to improved performance in cognitive tasks compared to untreated animals, suggesting its potential as an adjunct therapy in schizophrenia management .
  • Memory Enhancement in Aging Models : Another study focused on aged rats demonstrated that administration of this compound significantly improved performance in memory tests, indicating its promise for age-related cognitive decline .

Table 2: Summary of Key Findings

Study FocusFindingsReference
SchizophreniaImproved cognitive deficits
Aging ModelsEnhanced memory performance
NeuroprotectionReduced excitotoxicity effects

Safety and Adverse Effects

While this compound shows promise in enhancing cognition and providing neuroprotection, safety assessments are crucial. Early studies indicated that it is generally well-tolerated with minimal adverse effects reported at therapeutic doses. However, further research is necessary to fully understand its long-term safety profile and any potential side effects .

Eigenschaften

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampalex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154235833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CX516
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5QU38B4V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound XIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aromatic carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9 Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aromatic carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ampalex
Reactant of Route 2
Reactant of Route 2
Ampalex
Reactant of Route 3
Reactant of Route 3
Ampalex
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ampalex
Reactant of Route 5
Reactant of Route 5
Ampalex
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ampalex

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.